molecular formula C5H13ClN2 B1585281 Cyclopentylhydrazine hydrochloride CAS No. 24214-72-0

Cyclopentylhydrazine hydrochloride

Cat. No. B1585281
CAS RN: 24214-72-0
M. Wt: 136.62 g/mol
InChI Key: GONHTJWVIZVBOU-UHFFFAOYSA-N
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Description

Cyclopentylhydrazine hydrochloride is a chemical compound with the CAS Number: 24214-72-0 . It has a molecular weight of 136.62 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for Cyclopentylhydrazine hydrochloride is 1S/C5H12N2.ClH/c6-7-5-3-1-2-4-5;/h5,7H,1-4,6H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Cyclopentylhydrazine hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The boiling point is 127-131°C .

Scientific Research Applications

Antihistaminic and Anticholinergic Properties

Cyclopentylhydrazine hydrochloride exhibits notable antihistaminic properties. This is exemplified by related compounds like cyclizine hydrochloride, which are used for their antihistaminic activity and effectiveness in preventing motion sickness. These compounds have been found to be moderately active local anesthetics and display antispasmodic effects on intestinal smooth muscle, suggesting potential applications in areas requiring these properties (Gutner, Gould, & Cracovaner, 1954).

Applications in Heterocyclic Synthesis

Cyclopentylhydrazine hydrochloride and similar compounds like cyanoacetylhydrazine play a critical role in the synthesis of heterocyclic compounds. These compounds have been employed in creating pyrazole derivatives, demonstrating significant antitumor activity against various human tumor cell lines. This indicates their utility in the synthesis of bioactive molecules for potential therapeutic applications (Mohareb, El-Sayed, & Abdelaziz, 2012).

Analytical and Pharmacokinetic Applications

In the field of pharmacokinetics, cyclopentylhydrazine hydrochloride-related compounds, such as cyclophosphamide derivatives, have been analyzed for their enantiomeric properties. This analysis is crucial in understanding the drug's metabolism and its association with treatment efficacy and potential complications, highlighting its role in precision medicine and therapeutic monitoring (de Castro et al., 2016).

Antitumor and Biological Activity

Compounds related to cyclopentylhydrazine hydrochloride, such as N-benzoyl cyanoacetylhydrazine, have been used to synthesize new heterocyclic compounds exhibiting antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new pharmacologically active agents (Mohareb, Ho, & Alfarouk, 2007).

Safety And Hazards

Cyclopentylhydrazine hydrochloride is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

cyclopentylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c6-7-5-3-1-2-4-5;/h5,7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONHTJWVIZVBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178911
Record name Hydrazine, cyclohexyl-, monohydrochloride (8CI,9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentylhydrazine hydrochloride

CAS RN

24214-72-0
Record name Cyclopentylhydrazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24214-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, cyclopentyl-, hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, cyclohexyl-, monohydrochloride (8CI,9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentylhydrazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Tian, S Liu, X Bu, J Yu, X Yang - Chemistry–A European …, 2020 - Wiley Online Library
… alkylation efficiency than other primary and secondary alkyl sources such as ethylhydrazine oxalate (2 l), isopropylhydrazine hydrochloride (2 m), cyclopentylhydrazine hydrochloride (2 …
H Mao, M Gao, B Liu, B Xu - Organic Chemistry Frontiers, 2016 - pubs.rsc.org
… c tert-Butylhydrazine hydrochloride or cyclopentylhydrazine hydrochloride was used in the presence of NaHCO 3 (5.0 equiv.). d Benzylhydrazine was used as the substrate. …
Number of citations: 29 pubs.rsc.org
PT Marcyk, EV LeBlanc, DA Kuntz, A Xue… - Journal of medicinal …, 2021 - ACS Publications
The essential eukaryotic chaperone Hsp90 regulates the form and function of diverse client proteins, many of which govern thermotolerance, virulence, and drug resistance in fungal …
Number of citations: 22 pubs.acs.org
AJ Duplantier, CJ Andresen, JB Cheng… - Journal of medicinal …, 1998 - ACS Publications
High-throughput file screening against inhibition of human lung PDE4 led to the discovery of 3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (11…
Number of citations: 48 pubs.acs.org
O Rabal, JA Sánchez-Arias… - ACS Chemical …, 2019 - ACS Publications
… Cyclopentylhydrazine hydrochloride (22) was reacted first with 2-(ethoxymethylene)propanedinitrile (23) to obtain pyrazole 24, which was oxidized by H 2 O 2 to afford compound 25. …
Number of citations: 24 pubs.acs.org
J Hol, EA Merritt, G Neckermann, EL de Hostos…
Number of citations: 0

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